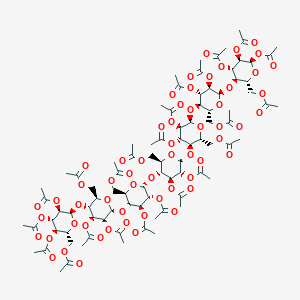![molecular formula C12H17N3O3Si B038508 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole CAS No. 113306-55-1](/img/structure/B38508.png)
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole
Vue d'ensemble
Description
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole is a silicon-based reagent widely used in organic synthesis. It is known for its role in introducing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group to amines, which is crucial in peptide synthesis and other organic transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole can be synthesized from 2-trimethylsilylethyl carbonochloridite and N-hydroxybenzotriazole. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole primarily undergoes substitution reactions. It reacts with amines to form Teoc-protected amines, which are valuable intermediates in organic synthesis .
Common Reagents and Conditions
Reagents: Amines, triethylamine, and solvents like dichloromethane.
Major Products
The major products formed from these reactions are Teoc-protected amines, which can be further utilized in various synthetic pathways .
Applications De Recherche Scientifique
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole has diverse applications in scientific research:
Chemistry: Used in peptide synthesis for the protection of amine groups.
Biology: Facilitates the synthesis of biologically active peptides and proteins.
Medicine: Plays a role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The compound exerts its effects by introducing the Teoc protecting group to amines. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole, leading to the formation of a stable Teoc-protected amine. This process is facilitated by the presence of a base, which deprotonates the amine, increasing its nucleophilicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione: Another silicon-based reagent used for similar purposes.
N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide: Also used for introducing the Teoc protecting group.
Uniqueness
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole is unique due to its high reactivity and efficiency in introducing the Teoc protecting group, making it a preferred choice in peptide synthesis and other organic transformations .
Propriétés
IUPAC Name |
benzotriazol-1-yl 2-trimethylsilylethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3Si/c1-19(2,3)9-8-17-12(16)18-15-11-7-5-4-6-10(11)13-14-15/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUJSLXVBATBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)ON1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551926 | |
| Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113306-55-1 | |
| Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)












